molecular formula C6H8O6 B587048 L-Glucurono-3,6-lactone CAS No. 32449-80-2

L-Glucurono-3,6-lactone

Cat. No. B587048
CAS RN: 32449-80-2
M. Wt: 176.124
InChI Key: OGLCQHRZUSEXNB-UCDXPBRXSA-N
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Description

L-Glucurono-3,6-lactone is a naturally occurring substance that is an important structural component of nearly all connective tissues . It is sometimes used in energy drinks . It is also an indispensable constituent within the biomedical sector, serving as an eminent precursor in the assemblage of ascorbic acid (commonly known as vitamin C), while finding extensive utilization in the domain of pharmaceutical formulations .


Synthesis Analysis

The synthesis of L-Glucurono-3,6-lactone involves two synthesis methods . The reaction conditions include being in water and trifluoroacetic acid at 50 degrees Celsius for 2 hours .


Molecular Structure Analysis

L-Glucurono-3,6-lactone has a molecular formula of C6H8O6 and a molecular weight of 176.12 . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .


Chemical Reactions Analysis

Upon dissolution of glucurono lactone, acetanhydride was added dropwise in huge excess (5.3 mL) . It is also used in the idurone synthesis .


Physical And Chemical Properties Analysis

Glucuronolactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .

Scientific Research Applications

Canine Hepatitis Treatment Research

L-Glucurono-3,6-lactone: has been studied for its effectiveness against canine hepatitis. This application is significant in veterinary medicine as it explores potential treatments for a serious condition affecting dogs .

Synthesis of Glucuronic Acid Derivatives

This compound serves as a starting reagent in the synthesis of 2,3,4-tris(tert.-butyldimethysilyl) glucuronic acid trichloroethylester . This derivative is crucial for the preparation of 1-O-acyl glucuronide of the anti-inflammatory drug ML-3000 .

Production of Optically Active Glucopyranoses

L-Glucurono-3,6-lactone: is used in the synthesis of optically active glucopyranoses. These are important for the development of various pharmaceuticals and have applications in stereochemistry .

Creation of Long-Chain Alkyl Glucofuranosides

The lactone is instrumental in synthesizing long-chain alkyl glucofuranosides. These compounds have potential applications in surfactants and as emulsifying agents .

Pharmaceutical Drug Development

As a glucuronic acid derivative, L-Glucurono-3,6-lactone is involved in the development of pharmaceutical drugs. It plays a role in modifying drug properties, such as solubility and efficacy .

Research Tool in Biochemistry

In biochemistry research, L-Glucurono-3,6-lactone is used to study enzyme activities, particularly those involved in carbohydrate metabolism and detoxification processes .

Mechanism of Action

Target of Action

L-Glucurono-3,6-lactone, also known as glucuronolactone, is a naturally occurring chemical compound derived from glucose . It plays a vital role in the body’s detoxification process, aiding in the removal of toxins and waste products . The primary target of L-Glucurono-3,6-lactone is glucuronic acid, a key substance in the body’s process of detoxifying harmful compounds .

Mode of Action

Glucuronic acid conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete . This detoxification process is essential for maintaining homeostasis and protecting the body from potentially harmful substances .

Biochemical Pathways

L-Glucurono-3,6-lactone serves as an intermediate in the glucuronate pathway, where it undergoes enzymatic conversion to ascorbic acid . It is a precursor molecule in the biosynthesis of ascorbic acid (vitamin C) in most living organisms, including plants and animals .

Pharmacokinetics

L-Glucurono-3,6-lactone is a white, crystalline powder with a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol . It has a melting point range of 176-178°C and is highly soluble in water, making it easy to incorporate into various liquid formulations . The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products .

Result of Action

L-Glucurono-3,6-lactone is primarily used in the formulation of energy drinks and dietary supplements due to its purported ability to enhance physical performance and mental alertness . Its detoxifying properties also make it a valuable ingredient in liver health supplements . It is believed to help reduce fatigue, improve mental clarity, and support overall energy levels .

Action Environment

The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products . It is highly soluble in water, making it easy to incorporate into various liquid formulations . This solubility and stability make it a versatile compound that can be used in a variety of environments, from dietary supplements to energy drinks .

Future Directions

There is a need for more research into the safety and potential uses of L-Glucurono-3,6-lactone . It is also important to develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner .

properties

IUPAC Name

(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-UCDXPBRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747858
Record name (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glucurono-3,6-lactone

CAS RN

32449-80-2
Record name (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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